Fructose 2,6-biphosphate Fructose 2,6-biphosphate Beta-D-fructofuranose 2,6-bisphosphate is a D-fructofuranose 2,6-bisphosphate with a beta-configuration at the anomeric centre. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a beta-D-fructofuranose. It is a conjugate acid of a beta-D-fructofuranose 2,6-bisphosphate(4-).
Fructose-2,6-diphosphate is a natural product found in Homo sapiens with data available.
D-Fructose 2,6-bisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 79082-92-1
VCID: VC0006829
InChI: InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1
SMILES: C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O
Molecular Formula: C6H14O12P2
Molecular Weight: 340.12 g/mol

Fructose 2,6-biphosphate

CAS No.: 79082-92-1

Cat. No.: VC0006829

Molecular Formula: C6H14O12P2

Molecular Weight: 340.12 g/mol

* For research use only. Not for human or veterinary use.

Fructose 2,6-biphosphate - 79082-92-1

CAS No. 79082-92-1
Molecular Formula C6H14O12P2
Molecular Weight 340.12 g/mol
IUPAC Name [(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate
Standard InChI InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1
Standard InChI Key YXWOAJXNVLXPMU-ZXXMMSQZSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O
SMILES C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O
Canonical SMILES C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O

Enzymatic Synthesis and Degradation of Fructose 2,6-Bisphosphate

Bifunctional Enzyme Architecture

The PFK-2/FBPase-2 enzyme contains distinct kinase and phosphatase domains encoded by a single polypeptide chain. Evolutionary analysis indicates this bifunctional structure originated through gene fusion in early eukaryotes, enabling coordinated regulation of Fru-2,6-P2_2 synthesis and degradation . The kinase domain phosphorylates fructose 6-phosphate (F6P) using ATP to produce Fru-2,6-P2_2, while the phosphatase domain hydrolyzes it back to F6P .

Hormonal Regulation

Insulin signaling activates protein phosphatases that dephosphorylate PFK-2/FBPase-2, enhancing kinase activity and elevating Fru-2,6-P2_2 levels. Conversely, glucagon triggers cAMP-dependent phosphorylation, inhibiting the kinase and activating the phosphatase domain . This dual regulation allows rapid metabolic switching:

Hormonal SignalEnzyme Phosphorylation StateFru-2,6-P2_2 LevelMetabolic Outcome
InsulinDephosphorylatedIncreasedEnhanced glycolysis
GlucagonPhosphorylatedDecreasedActivated gluconeogenesis

Metabolic Regulation in Mammalian Systems

Allosteric Control of Glycolysis

Fru-2,6-P2_2 activates phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis, by increasing its affinity for F6P and relieving ATP inhibition . Simultaneously, it inhibits fructose-1,6-bisphosphatase (FBPase-1), blocking gluconeogenesis . This dual action creates a "metabolic switch" directing carbon flux toward ATP production.

Transcriptional Reprogramming

Chronic elevation of hepatic Fru-2,6-P2_2 upregulates glucokinase (GK) expression while suppressing glucose-6-phosphatase (G6Pase), effectively reprogramming hepatocytes to favor glucose utilization over production . These coordinated changes reverse the transcriptional profile seen in insulin resistance, offering a potential therapeutic avenue for type 2 diabetes.

Therapeutic Implications in Metabolic Disease

Type 2 Diabetes Interventions

Adenovirus-mediated overexpression of a constitutively active PFK-2 mutant in diabetic KK mice demonstrated remarkable metabolic improvements:

  • Plasma Glucose: Reduced by 40% within 7 days

  • Insulin Sensitivity: Improved HOMA-IR scores by 58%

  • Adiposity: Visceral fat mass decreased 22%

These effects stem from suppressed hepatic glucose production and enhanced lipid oxidation, highlighting Fru-2,6-P2_2's capacity to bypass hepatic insulin resistance.

Lipid Metabolism Cross-Talk

Elevated Fru-2,6-P2_2 downregulates lipogenic enzymes (ACC1, FAS) while upregulating PPARα-driven fatty acid oxidation . This unique dual action simultaneously reduces triglyceride synthesis and enhances lipid clearance, addressing key defects in metabolic syndrome.

Cancer-Specific Metabolic Adaptations

TIGAR-Mediated Redox Regulation

The p53-inducible protein TIGAR (TP53-induced glycolysis and apoptosis regulator) hydrolyzes Fru-2,6-P2_2 to F6P, diverting glucose flux into the pentose phosphate pathway . This adaptation boosts NADPH production, enabling cancer cells to neutralize ROS and sustain proliferation under oxidative stress.

Metabolic Phenotype Switching

Aggressive tumors exhibit depressed Fru-2,6-P2_2 levels, favoring gluconeogenesis over glycolysis. This paradoxical metabolism supports nucleotide synthesis via glucose-6-phosphate dehydrogenase (G6PD) while maintaining redox balance through elevated glutathione .

Plant-Specific Regulatory Roles

Stomatal Guard Cell Dynamics

In Vicia faba guard cells, light induces a 3-10 fold increase in Fru-2,6-P2_2 within 15 minutes, activating glycolysis to provide ATP for stomatal opening . Concurrent suppression of gluconeogenesis prevents futile cycling, ensuring efficient malate synthesis for osmotic regulation.

Diurnal Metabolic Cycling

Guard cell chloroplasts lack FBPase-1 activity, making cytosolic Fru-2,6-P2_2 the primary determinant of starch-phosphorylated sugar partitioning. This adaptation optimizes carbon storage during daylight while facilitating nighttime starch mobilization .

Evolutionary Conservation and Adaptation

Origin of Bifunctionality

Comparative genomics reveals the PFK-2/FBPase-2 fusion event occurred prior to the divergence of unicellular eukaryotes, with subsequent neofunctionalization refining substrate specificity . This evolutionary innovation allowed precise control over glycolytic flux in response to environmental nutrients.

Kingdom-Specific Modifications

While mammals rely on hormonal regulation, plants have evolved light-responsive control mechanisms. In Arabidopsis, blue light receptors directly modulate PFK-2 activity through phytochrome interactions, linking photosynthetic activity with sucrose metabolism .

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